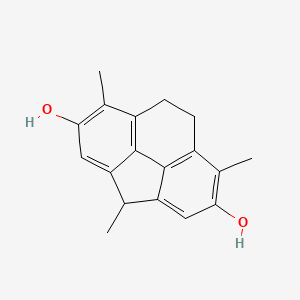
Juncutol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Juncutol is a natural product derived from the plant species Juncus acutus L. It is a phenanthrenoid compound with the chemical formula C18H18O2 and a molecular weight of 266.33 g/mol . This compound is primarily used in scientific research related to life sciences and has shown potential as an inducible nitric oxide synthase inhibitor .
準備方法
Synthetic Routes and Reaction Conditions: Juncutol can be synthesized through the esterification of 3-(2-methoxyethoxy) propanol and phenol . The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the extraction of the compound from the rhizomes of Juncus acutus L. followed by purification processes to isolate this compound in its pure form .
化学反応の分析
Types of Reactions: Juncutol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where functional groups are introduced onto the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenanthrene derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Brominated or nitrated phenanthrene compounds.
科学的研究の応用
Juncutol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying phenanthrenoid chemistry and reactions.
Medicine: Explored for its analgesic and local anesthetic properties.
作用機序
Juncutol exerts its effects primarily by inhibiting inducible nitric oxide synthase (iNOS). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting iNOS, this compound reduces the production of nitric oxide, thereby modulating inflammatory responses and other related pathways .
類似化合物との比較
Juncutol is part of a class of compounds known as phenanthrenoids. Similar compounds include:
Juncusol: Another phenanthrenoid isolated from Juncus species, known for its anti-inflammatory properties.
Dehydrojuncusol: A related compound with similar biological activities.
6-Hydroxymethyl-1-methyl-5-vinyl-9,10-dihydrophenanthrene-2-ol: Another phenanthrenoid with distinct structural features.
Uniqueness of this compound: this compound stands out due to its potent inhibitory effect on inducible nitric oxide synthase, making it a valuable compound for research in inflammation and immune response modulation .
特性
分子式 |
C18H18O2 |
|---|---|
分子量 |
266.3 g/mol |
IUPAC名 |
4,9,15-trimethyltetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),8(13),9,11-hexaene-3,10-diol |
InChI |
InChI=1S/C18H18O2/c1-8-13-6-15(19)9(2)11-4-5-12-10(3)16(20)7-14(8)18(12)17(11)13/h6-8,19-20H,4-5H2,1-3H3 |
InChIキー |
WMFIUAIMRLTGGU-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC(=C(C3=C2C4=C(CC3)C(=C(C=C14)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


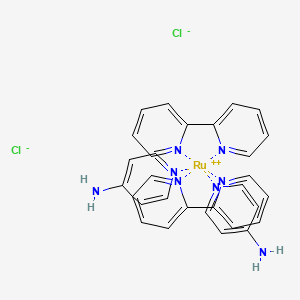
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12394097.png)
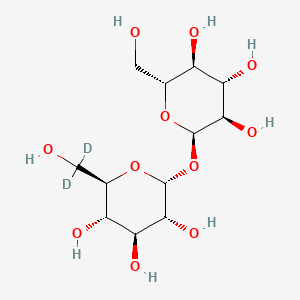
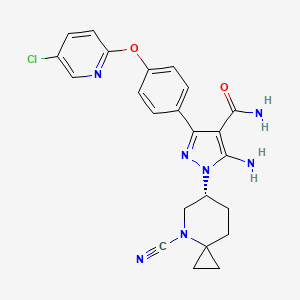
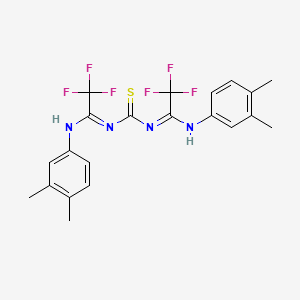

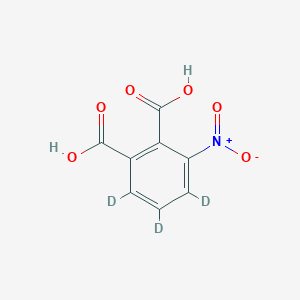
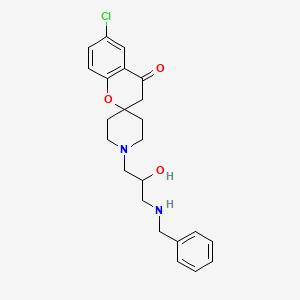

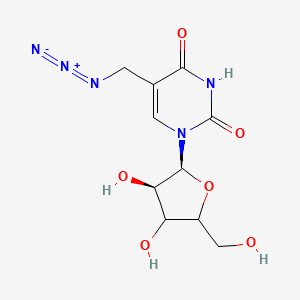
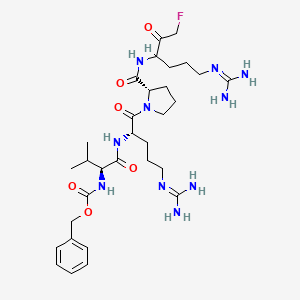
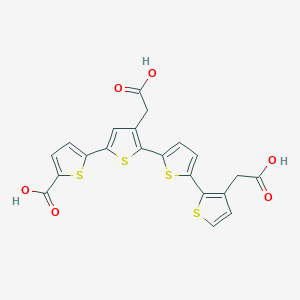

![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)
